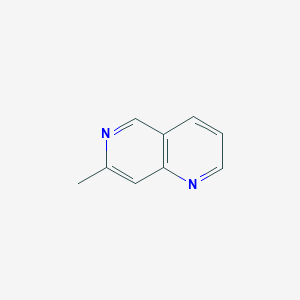

7-Methyl-1,6-naphthyridine

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H8N2 |

|---|---|

Molecular Weight |

144.17 g/mol |

IUPAC Name |

7-methyl-1,6-naphthyridine |

InChI |

InChI=1S/C9H8N2/c1-7-5-9-8(6-11-7)3-2-4-10-9/h2-6H,1H3 |

InChI Key |

ZCFCCKICMGRIDC-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C=CC=N2)C=N1 |

Origin of Product |

United States |

Synthetic Methodologies for 1,6 Naphthyridines and Their Derivatives

Foundational Synthetic Approaches to the 1,6-Naphthyridine (B1220473) Core

The synthesis of the 1,6-naphthyridine ring system, a bicyclic heterocycle containing two nitrogen atoms, is a subject of significant interest in organic and medicinal chemistry. nih.govresearchgate.net Methodologies for its construction can be broadly classified by the primary starting material, or "scaffold," from which the final bicyclic structure is assembled. The most common strategies involve building upon a pre-formed pyridine (B92270) or pyridone ring. Additionally, multi-component reactions (MCRs) offer an efficient alternative for constructing the core in a single step from simpler, acyclic precursors. rsc.orgekb.eg

Cyclization Reactions from Preformed Pyridine Scaffolds

A dominant strategy in the synthesis of 1,6-naphthyridines involves annulation, which is the formation of a new ring onto an existing pyridine structure. This approach leverages the well-understood chemistry of various pyridine derivatives to construct the second, fused pyridine ring. The choice of the starting pyridine derivative, particularly the substituents it carries, dictates the specific cyclization chemistry to be employed.

The use of 4-chloropyridine (B1293800) derivatives is a versatile method for synthesizing the 1,6-naphthyridine skeleton, particularly for producing 1,6-naphthyridin-2(1H)-ones. nih.govresearchgate.net The chlorine atom at the 4-position serves as an effective leaving group, facilitating intramolecular cyclization. For example, ethyl 4,6-dichloro-3-pyridinecarboxylate can be reacted with an amine, which introduces a substituent at the future N-1 position. This is followed by condensation with a compound like methyl phenylacetate (B1230308) to form the second ring and yield the corresponding 1,6-naphthyridin-2(1H)-one. nih.gov Another approach involves the palladium-catalyzed Heck-type vinylation of a chloropyridine with ethylene (B1197577) gas to introduce a vinyl group, which can then undergo an ammonia-mediated cyclization to form a dihydronaphthyridine intermediate. nih.gov

Table 1: Examples of 1,6-Naphthyridine Synthesis from 4-Chloropyridines

| Starting Material | Key Reagents | Product Type | Ref |

|---|---|---|---|

| Ethyl 4,6-dichloro-3-pyridinecarboxylate | Amine, Methyl phenylacetate | 1,6-Naphthyridin-2(1H)-one | nih.gov |

| 2-Chloro-6-methoxynicotinoyl chloride | Various, including ethylene gas | Tetrahydro-1,6-naphthyridine | nih.gov |

4-Aminopyridine (B3432731) is a fundamental building block for the 1,6-naphthyridine core. ekb.eg The amino group provides the necessary nucleophilicity to react with various electrophilic partners to close the second ring. Syntheses starting from 4-aminopyridine often lead directly to the aromatic 1,6-naphthyridine system. ekb.eg For instance, 4-aminopyridine can be condensed with compounds like malonamide (B141969) in the presence of a base such as piperidine (B6355638) to form 1,6-naphthyridin-2(1H)-one derivatives. nih.gov More classical methods, such as adaptations of the Skraup reaction, also utilize 4-aminopyridine as the key precursor. acs.orgrsc.org

The condensation of an aminopyridine with a carbonyl compound is a classic and effective strategy for forming the second pyridine ring of the naphthyridine system. These reactions are analogous to well-known quinoline (B57606) syntheses.

Skraup Reaction: The Skraup reaction is a powerful method for synthesizing quinolines that can be adapted to produce 1,6-naphthyridines. acs.org In this reaction, 4-aminopyridine is heated with glycerol (B35011), sulfuric acid, and an oxidizing agent (like nitrobenzene (B124822) or a "sulfo-mix"). acs.orgrsc.org The glycerol dehydrates in situ to form acrolein (an α,β-unsaturated aldehyde). The 4-aminopyridine then undergoes a conjugate addition to the acrolein, followed by an acid-catalyzed cyclization and subsequent oxidation to yield the aromatic 1,6-naphthyridine. acs.orgrsc.org While early attempts were reported as unsuccessful, refined conditions have enabled the synthesis of 1,6-naphthyridine from 4-aminopyridine in moderate yields. acs.org

Doebner-von Miller Reaction: This reaction is a variation of the Skraup synthesis that allows for greater diversity in the final product. wikipedia.orgiipseries.org Instead of glycerol, pre-formed α,β-unsaturated aldehydes or ketones are used. wikipedia.org The synthesis of the specific target compound, 7-Methyl-1,6-naphthyridine , can be achieved using this method by reacting 4-aminopyridine with crotonaldehyde. The reaction mechanism involves a nucleophilic conjugate addition of the amine to the unsaturated carbonyl, followed by cyclization and oxidation to furnish the final product.

Table 2: Comparison of Skraup and Doebner-von Miller Reactions for 1,6-Naphthyridines

| Reaction | Amine Precursor | Carbonyl Source | Typical Product | Ref |

|---|---|---|---|---|

| Skraup | 4-Aminopyridine | Glycerol (forms acrolein) | 1,6-Naphthyridine | acs.orgrsc.org |

Construction from 4-Aminopyridine Derivatives

Cyclization Reactions from Preformed Pyridone Scaffolds

Pyridone (or pyridinone) rings serve as another important class of precursors for 1,6-naphthyridine synthesis, particularly for derivatives bearing an oxo group. nih.gov The synthesis of substituted 2-imino-7-methyl-1,6(6H)-naphthyridin-5-ones, for example, starts from 4-amino-2-pyridinones. researchgate.net These precursors undergo a Vilsmeier formylation to introduce a carbaldehyde group at the 3-position. A subsequent cyclizing Knoevenagel condensation of this aldehyde with a C-H acidic nitrile (like malononitrile) in the presence of piperidine yields the target iminonaphthyridinone structure. researchgate.net Another strategy involves the reaction of N-alkyl-3-oxobutanamides, which can self-condense to form a 2-pyridone that is then further elaborated into a 1,6-naphthyridine-2,5(1H,6H)-dione. researchgate.net

Multi-Component Reaction (MCR) Strategies for Scaffold Assembly

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a one-pot process to form a complex product, building the heterocyclic scaffold in a single operation. rsc.orgekb.eg This approach is valued for its atom economy and operational simplicity. For instance, novel chromeno rsc.orgCurrent time information in Bangalore, IN.naphthyridine derivatives have been synthesized via a catalyst-free, three-component condensation of salicylaldehyde (B1680747) derivatives, a malononitrile (B47326) dimer, and an active methylene (B1212753) compound in a green solvent like polyethylene (B3416737) glycol (PEG-400). rsc.org Other MCRs involve the reaction of 4-aminopyridine and cyclic enol ethers, catalyzed by camphor (B46023) sulfonic acid, to produce pyrano and furano naphthyridine derivatives. ekb.egekb.eg These methods provide rapid access to diverse libraries of substituted 1,6-naphthyridines. researchgate.netum.edu.mt

Advanced Synthetic Transformations for Substituted 1,6-Naphthyridines

The development of novel and efficient synthetic methods is crucial for accessing structurally diverse 1,6-naphthyridines. Advanced transformations, including regioselective annulations, transition metal-catalyzed cross-couplings, microwave-assisted protocols, and copper-catalyzed cycloadditions, have emerged as powerful tools for the construction of this heterocyclic system.

Regioselective Annulation Techniques and Control

Regioselective synthesis is paramount in constructing complex molecules like 1,6-naphthyridines, ensuring the correct placement of substituents. The Friedländer annulation, a classic method for quinoline synthesis, has been adapted for naphthyridines. By employing novel amine catalysts such as 1,3,3-trimethyl-6-azabicyclo[3.2.1]octane (TABO), highly regioselective annulations of unmodified methyl ketones with o-aminoaromatic aldehydes can be achieved, favoring the formation of 2-substituted 1,8-naphthyridines with high selectivity. organic-chemistry.org Slow addition of the methyl ketone substrate has been shown to further enhance regioselectivity. organic-chemistry.org

Another approach involves the use of a KF/basic alumina (B75360) catalyst in a one-pot, solvent-free, three-component reaction of aryl alkyl ketones, malononitrile, and alkyl amines. researchgate.netscribd.com This method proceeds via a Knoevenagel condensation followed by Michael addition and cyclization, offering high appendage diversity and regioselectivity. researchgate.netscribd.com The catalyst is also recyclable, adding to the method's efficiency and environmental friendliness. researchgate.netscribd.com

Transition Metal-Catalyzed Cross-Coupling Methodologies (e.g., Heck Reaction)

Transition metal-catalyzed cross-coupling reactions are indispensable for the functionalization of the 1,6-naphthyridine core. eie.gr The Heck reaction, in particular, has been utilized for the synthesis of various substituted naphthyridines. vulcanchem.comacs.orgresearchgate.net For instance, a protocol for the Heck-type vinylation of chloropyridines using ethylene gas has been developed for the asymmetric synthesis of 5,6,7,8-tetrahydro-1,6-naphthyridine (B1252419) scaffolds. acs.org This atom-economical method was successfully applied to the vinylation of a chloropyridine derivative, a key step in the synthesis of a potent RORγt inverse agonist. acs.org

Ruthenium(II)-catalyzed regioselective oxidative Heck reactions with internal olefins have also been reported, providing access to fused heterocycles including 1,6-naphthyridines. rsc.org This method tolerates strongly coordinating heterocycles and has been used to synthesize 1,6-naphthyridines that show potential in organic light-emitting diodes (OLEDs). rsc.org

Furthermore, cobalt-catalyzed cross-coupling reactions of halogenated naphthyridines with organomagnesium and organozinc reagents have proven effective for the synthesis of polyfunctional naphthyridines. nih.govacs.org For example, 5-chloro-1,6-naphthyridine (B1589994) can be successfully alkylated and arylated using this methodology. nih.govacs.org Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions of dihalonaphthyridines have also been shown to proceed with high regioselectivity, with the first coupling occurring at the 5-position of 5,7-dichloro-1,6-naphthyridine. researchgate.net

Microwave-Assisted Synthetic Protocols for Enhanced Efficiency

Microwave irradiation has emerged as a valuable tool in organic synthesis, often leading to shorter reaction times, higher yields, and cleaner reactions. thieme-connect.comthieme-connect.comresearchgate.net Several microwave-assisted protocols have been developed for the synthesis of 1,6-naphthyridines. rsc.orgresearchgate.net

One such method involves a one-pot, two-step sequence of imine formation, hetero-Diels–Alder reaction, and subsequent aromatization to afford dibenzo[b,h] nih.govrsc.orgnaphthyridines in high yields. rsc.org This protocol benefits from the rapid heating provided by microwave irradiation, significantly reducing the reaction time. rsc.org Another microwave-assisted approach allows for the chemoselective synthesis of either 1,6-naphthyridines or pyrano[3,2-c]pyridines, with the outcome controlled by the choice of solvent. thieme-connect.comthieme-connect.comresearchgate.net

The synthesis of 1,3-dihydrazino-2,6-naphthyridine, a precursor to the parent 2,6-naphthyridine (B1209661), has also been efficiently achieved using microwave heating. derpharmachemica.com

Copper-Catalyzed Cycloaddition Reactions in Scaffold Construction

Copper-catalyzed reactions have proven to be highly effective in the construction of the 1,6-naphthyridine scaffold. acs.orgresearchgate.netresearchgate.net A notable example is the copper bromide-catalyzed intramolecular [4+2] hetero-Diels-Alder reaction. acs.orgresearchgate.net This reaction, involving the in situ generation of an electron-deficient heterodiene from 2-(N-propargylamino)benzaldehydes and arylamines, proceeds under mild conditions to furnish 5,6-dihydrodibenzo[b,h] nih.govrsc.orgnaphthyridines in high yields. acs.orgresearchgate.net

Furthermore, a microwave-assisted, copper-catalyzed, one-pot, two-step reaction has been established for the synthesis of functionalized nih.govrsc.orgnaphthyridines from 2-(N-propargylamino)benzaldehydes and arylamines, achieving yields of up to 96%. rsc.org The copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," has also been investigated with dicopper complexes supported by 1,8-naphthyridine (B1210474) ligands, highlighting the versatility of copper catalysis in reactions involving naphthyridine frameworks. uio.no

Specific Synthetic Routes to 7-Methyl-1,6-naphthyridine and Analogous Methylated Naphthyridines

The synthesis of specifically methylated naphthyridines, such as 7-Methyl-1,6-naphthyridine, often requires a targeted approach starting from functionalized precursors.

Synthesis from 5-Hydroxy-1,6-naphthyridine Derivatives via Chloro and Hydrazino Intermediates

A documented route to 7-Methyl-1,6-naphthyridine begins with the corresponding 5-hydroxy-1,6-naphthyridine derivative. This precursor is first converted to a chloro intermediate, 7-chloro-1,6-naphthyridine, through treatment with a chlorinating agent like phosphorus oxychloride. prepchem.com The subsequent step involves the reaction of the chloro derivative with hydrazine (B178648) hydrate (B1144303) to yield a hydrazino intermediate, 7-hydrazino-1,6-naphthyridine. researchgate.net Finally, the hydrazino group is removed to afford the target compound, 7-Methyl-1,6-naphthyridine. A similar sequence has been employed for the synthesis of the parent 1,6-naphthyridine from its 5-hydroxy derivative.

The key intermediates in this synthetic pathway are outlined in the table below.

| Intermediate Compound | Starting Material | Reagent(s) |

| 7-Chloro-1,6-naphthyridine | 5-Hydroxy-1,6-naphthyridine | Phosphorus oxychloride |

| 7-Hydrazino-1,6-naphthyridine | 7-Chloro-1,6-naphthyridine | Hydrazine hydrate |

| 7-Methyl-1,6-naphthyridine | 7-Hydrazino-1,6-naphthyridine | Not specified |

This multi-step process highlights a classical yet effective strategy for the synthesis of specific methylated naphthyridine isomers.

Synthesis of 2-Amino-7-methyl-1,6-naphthyridine Derivatives

The introduction of an amino group at the C2 position of the 7-methyl-1,6-naphthyridine skeleton is of significant interest for medicinal chemistry applications. While specific literature detailing the synthesis of 2-amino-7-methyl-1,6-naphthyridine is not abundant, a general and efficient method for the synthesis of N-substituted 2-amino-1,6-naphthyridine derivatives has been developed, which could be adapted for the 7-methyl substituted analogue.

This method involves a microwave-assisted, one-pot, three-component reaction of a 3,5-diarylidenepiperidin-4-one, malononitrile, and an amine in acetic acid. acs.orgresearcher.lifenih.govacs.org This approach offers several advantages, including operational simplicity, rapid reaction times, and high yields of the desired N-substituted 2-amino-1,6-naphthyridine derivatives. acs.orgnih.govacs.org The reaction is versatile, accommodating a range of substituted anilines and other amines. acs.org

Table 1: Microwave-Assisted Synthesis of N-Aryl Substituted 2-Amino-1,6-Naphthyridines acs.org

| Entry | Ar | R | Product | Yield (%) |

| 1 | C6H5 | H | 4a | 93 |

| 2 | 4-MeC6H4 | H | 4b | 95 |

| 3 | 4-MeOC6H4 | H | 4c | 96 |

| 4 | 4-ClC6H4 | H | 4d | 95 |

| 5 | 4-BrC6H4 | H | 4e | 94 |

| 6 | 4-FC6H4 | H | 4f | 93 |

| 7 | 3-NO2C6H4 | H | 4g | 90 |

| 8 | C6H5 | Me | 4h | 92 |

| 9 | 4-MeC6H4 | Me | 4i | 94 |

| 10 | 4-MeOC6H4 | Me | 4j | 95 |

| 11 | 4-ClC6H4 | Me | 4k | 93 |

| 12 | 4-BrC6H4 | Me | 4l | 92 |

| 13 | 4-FC6H4 | Me | 4m | 91 |

| 14 | 3-NO2C6H4 | Me | 4n | 89 |

| 15 | C6H5 | Cl | 4o | 91 |

Reaction conditions: 3,5-diarylidenepiperidin-4-one (1 mmol), malononitrile (1 mmol), amine (1.2 mmol), HOAc (5 mL), 110 °C, 200W.

For comparison, the synthesis of the isomeric 2-amino-7-methyl-1,8-naphthyridine is well-documented and often starts from 2,6-diaminopyridine (B39239). scispace.commdpi.com A common route involves the condensation of 2,6-diaminopyridine with 3-oxobutyraldehyde dimethyl acetal (B89532). scispace.com This highlights a different synthetic strategy based on the specific substitution pattern of the starting materials for the 1,8-isomer.

Isotopic Labeling Strategies for Methylated Naphthyridines

Isotopic labeling is a powerful tool for studying reaction mechanisms, metabolic pathways, and the binding of molecules to biological targets. While specific isotopic labeling strategies for 7-methyl-1,6-naphthyridine are not extensively reported, the methodology for the synthesis of [15N]-labeled 2-amino-7-methyl-1,8-naphthyridine provides a valuable methodological precedent. tandfonline.com

The synthesis of [¹⁵N₃]2-amino-7-methyl-1,8-naphthyridine was achieved in a multi-step process starting from potassium [¹⁵N]cyanide and [¹⁵N]ammonium hydroxide (B78521). tandfonline.com This approach allowed for the introduction of three ¹⁵N atoms into the final molecule. The key precursor, [¹⁵N₃]2,6-diaminopyridine, was synthesized under mild conditions. tandfonline.com

[¹⁵N₂]3-Hydroxyglutaronitrile (2): Synthesized from potassium [¹⁵N]cyanide and epichlorohydrin. tandfonline.com

[¹⁵N₂]2-Amino-6-bromopyridine (3): Prepared by treating the crude dinitrile (2) with a saturated solution of hydrogen bromide in acetic acid. tandfonline.com

[¹⁵N₃]2,6-Diaminopyridine (4): Obtained by the amination of (3) with [¹⁵N]ammonium hydroxide in the presence of a copper catalyst. tandfonline.com

[¹⁵N₃]2-Amino-7-methyl-1,8-naphthyridine (5): A mixture of [¹⁵N₂]2,6-diaminopyridine (4) and 3-ketobutanal dimethyl acetal in the presence of phosphoric acid was stirred to yield the final product after neutralization and purification. tandfonline.com

Reactivity and Mechanistic Investigations of the 1,6 Naphthyridine System

Electrophilic Aromatic Substitution Reactions

The 1,6-naphthyridine (B1220473) system, like pyridine (B92270), is generally resistant to electrophilic aromatic substitution. The nitrogen atoms in the rings exert a strong deactivating effect, making the carbon atoms electron-poor and thus less susceptible to attack by electrophiles. thieme-connect.dewur.nl Reactions that do occur typically require forcing conditions and often result in low yields.

In the case of 7-Methyl-1,6-naphthyridine, the methyl group at C-7 is an activating group and would be expected to direct incoming electrophiles to the ortho and para positions. However, the powerful deactivating effect of the ring nitrogens generally overrides this influence. Electrophilic attack, if it were to occur, would likely be directed to the positions meta to the nitrogen atoms, such as C-3, C-4, and C-8. For instance, in related benzo[h] beilstein-journals.orgsmolecule.comnaphthyridine systems, electrophilic substitution reactions such as nitration, chlorination, and bromination have been successfully carried out, demonstrating that with appropriate substrates, these reactions are feasible. researchgate.net

Nucleophilic Aromatic Substitution Reactions

In contrast to its inertness towards electrophiles, the electron-deficient 1,6-naphthyridine ring is highly susceptible to nucleophilic aromatic substitution (SNAr). wur.nl This is particularly true for positions ortho and para to the ring nitrogens (C-2, C-4, C-5, and C-7). The presence of a good leaving group, such as a halogen, at these positions facilitates the reaction.

For instance, the displacement of a triflate group at the C-5 or C-7 position of a 1,6-naphthyridine-5,7-ditriflate by various nucleophiles, including amines and thiomethoxide, proceeds readily. acs.org The C-5 position has been shown to be particularly reactive towards SNAr. acs.org In a related system, the chlorine atom of 5-chloro-1,6-naphthyridine (B1589994) is readily substituted by nucleophiles, serving as a versatile handle for further functionalization. evitachem.com Therefore, a hypothetical 5-halo-7-methyl-1,6-naphthyridine would be expected to undergo facile nucleophilic substitution at the C-5 position.

The following table summarizes representative nucleophilic substitution reactions on the 1,6-naphthyridine core:

| Substrate | Nucleophile | Product | Reference |

| 1,6-Naphthyridine-5,7-ditriflate | Amine | 5-Amino-7-triflyl-1,6-naphthyridine | acs.org |

| 1,6-Naphthyridine-5,7-ditriflate | Thiomethoxide | 5-Thiomethyl-7-triflyl-1,6-naphthyridine | acs.org |

| 5-Chloro-1,6-naphthyridine | Arylboronic acids (Suzuki Coupling) | 5-Aryl-1,6-naphthyridine | evitachem.com |

Oxidation and Reduction Processes

N-Oxidation : The nitrogen atoms of the 1,6-naphthyridine ring can be oxidized to the corresponding N-oxides using peracids such as m-chloroperbenzoic acid (m-CPBA). mdpi.com In the case of 1,6-naphthyridine, mono-N-oxidation can potentially occur at either N-1 or N-6. The resulting N-oxides are versatile intermediates that can facilitate further functionalization of the ring system. For example, N-oxides can be used to introduce substituents at the positions alpha to the nitrogen atoms. mdpi.com

Ring Reduction : The 1,6-naphthyridine ring system can be selectively hydrogenated to yield either 1,2,3,4-tetrahydro- or 5,6,7,8-tetrahydro-1,6-naphthyridines depending on the catalyst and reaction conditions. acs.orgacs.org The choice between a homogeneous ruthenium catalyst and a heterogeneous palladium catalyst allows for switchable and predictable ring-selective hydrogenation. acs.orgacs.org The electronic and steric properties of substituents on the naphthyridine ring play a crucial role in directing the regioselectivity of the reduction. For example, the hydrogenation of 1,6-naphthyridine derivatives can be controlled to selectively reduce one of the two pyridine rings. acs.orgacs.org An asymmetric synthesis of a 5,6,7,8-tetrahydro-1,6-naphthyridine (B1252419) derivative has been achieved through a ruthenium-catalyzed enantioselective transfer hydrogenation. nih.gov

A summary of hydrogenation outcomes for the 1,6-naphthyridine system is presented below:

| Catalyst System | Product | Reference |

| [Ru(p-cymene)I2]2 | 1,2,3,4-Tetrahydro-1,6-naphthyridine | acs.orgacs.org |

| Pd/C | 5,6,7,8-Tetrahydro-1,6-naphthyridine | acs.orgacs.org |

Functionalization and Modification of Side Chains

The methyl group at the C-7 position of 7-Methyl-1,6-naphthyridine represents a key site for further chemical modification. The acidity of the methyl protons is increased due to their attachment to the electron-deficient naphthyridine ring, making them susceptible to deprotonation and subsequent reaction with electrophiles.

A notable transformation is the oxidation of the methyl group. In a related benzo[c] researchgate.netscispace.comnaphthyridine system, a methyl group at the C-5 position was successfully oxidized to an aldehyde. beilstein-journals.org This suggests that the methyl group of 7-Methyl-1,6-naphthyridine could be similarly oxidized to a formyl group, which can then be used as a handle for a variety of subsequent transformations. Furthermore, the methyl group of a methyl-1,5-naphthyridine has been brominated using N-bromosuccinimide to afford the corresponding bromomethyl derivative, which can then undergo further substitution reactions. mdpi.com

Complexation with Metal Centers and Ligand Chemistry

The 1,6-naphthyridine scaffold, with its two nitrogen atoms, is an excellent ligand for the coordination of metal ions. The nitrogen atoms can act as a bidentate chelating ligand, forming stable complexes with a variety of transition metals. The presence and position of substituents, such as the methyl group in 7-Methyl-1,6-naphthyridine, can influence the electronic properties and steric environment of the coordination site, thereby affecting the stability and reactivity of the resulting metal complexes.

For example, 1,8-naphthyridine (B1210474) derivatives are well-known for their ability to form complexes with metals, and this property has been extensively studied. researchgate.netdigitallibrary.co.in The introduction of methyl groups on the 2-amino-1,8-naphthyridine scaffold has been shown to significantly enhance its binding affinity for cytosine in the presence of metal ions. bohrium.com In a recent study, 2-chloro-7-methyl-1,8-naphthyridine (B1358010) was used as a starting material for the synthesis of a novel unsymmetrical phosphino (B1201336) pyridyl pincer ligand (PNNN), which demonstrated interesting coordination chemistry with copper and ruthenium. rsc.org This highlights the potential of 7-methyl substituted naphthyridines as precursors to complex ligands.

Ring Transformations and Rearrangement Studies

Ring transformations and rearrangements of the 1,6-naphthyridine system itself are not commonly reported. However, fused heterocyclic systems derived from naphthyridines are known to undergo such reactions. A prominent example is the Dimroth rearrangement, which involves the switching of endocyclic and exocyclic nitrogen atoms in certain heterocyclic systems. beilstein-journals.org

This type of rearrangement has been observed in beilstein-journals.orgresearchgate.netresearchgate.nettriazolo[4,3-c]pyrimidine systems, which rearrange to the more stable beilstein-journals.orgresearchgate.netresearchgate.nettriazolo[1,5-c]pyrimidine isomers. beilstein-journals.org Similarly, Dimroth-type rearrangements have been reported for triazolo-fused pyridines. researchgate.net Given that 7-Methyl-1,6-naphthyridine can be a precursor to various fused heterocyclic systems, the potential for Dimroth or other rearrangements in its derivatives is a relevant area of investigation. For instance, a hypothetical beilstein-journals.orgresearchgate.netresearchgate.nettriazolo[4,3-a] beilstein-journals.orgsmolecule.comnaphthyridine derived from 7-Methyl-1,6-naphthyridine could potentially undergo a Dimroth rearrangement under appropriate conditions.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural analysis of naphthyridine compounds, providing detailed information about the chemical environment of magnetically active nuclei, primarily ¹H and ¹³C.

One-dimensional ¹H and ¹³C NMR spectra are fundamental for confirming the core structure and the position of substituents on the 1,6-naphthyridine (B1220473) framework.

Proton (¹H) NMR: The ¹H NMR spectrum of a 7-methyl-substituted naphthyridine derivative, such as 7-Methyl-6-phenyl-5,6-dihydrodibenzo[b,h] mdpi.comumich.edunaphthyridine, shows a characteristic singlet for the methyl protons (CH₃) at approximately 2.48 ppm. rsc.org The aromatic protons on the naphthyridine core typically appear as doublets and multiplets in the downfield region (around 7.0-9.0 ppm), with their specific chemical shifts and coupling constants being crucial for assigning their exact positions. rsc.orgmdpi.com For instance, in related naphthyridine systems, the proton at position 2 is often the most deshielded. lew.ro

Carbon (¹³C) NMR: The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. For a derivative like 7-Methyl-6-phenyldibenzo[b,h] mdpi.comumich.edunaphthyridine, the methyl carbon gives a signal in the aliphatic region at around 19.2 ppm. rsc.org The carbons of the heterocyclic rings resonate in the aromatic region (typically 110-160 ppm). rsc.orgmdpi.com Quaternary carbons can be distinguished from protonated carbons using techniques like DEPT (Distortionless Enhancement by Polarization Transfer). mdpi.comlew.ro

| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Reference |

|---|---|---|---|

| 2-H | ~8.6-9.3 | ~150-155 | rsc.org |

| 3-H | ~7.4-7.9 | ~120-125 | rsc.org |

| 4-H | ~8.2-8.7 | ~135-140 | rsc.org |

| 5-H | ~7.8-8.3 | ~115-120 | rsc.org |

| 7-CH₃ | ~2.5 | ~19-25 | rsc.orgrsc.org |

| 8-H | ~7.1-7.6 | ~136-138 | rsc.org |

Note: The data presented are representative values from various substituted naphthyridine derivatives and may vary for the specific parent compound 7-Methyl-1,6-naphthyridine.

For unambiguous assignment of all proton and carbon signals, especially in complex or substituted naphthyridine structures, 2D NMR experiments are indispensable.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) coupling networks, allowing for the assignment of adjacent protons in the aromatic rings. mdpi.comlew.roresearchgate.net

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms, linking the ¹H and ¹³C assignments. mdpi.commdpi.com

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (2-3 bond) correlations between protons and carbons, which is crucial for identifying quaternary carbons and piecing together the molecular skeleton. mdpi.comdiva-portal.org

NOE (Nuclear Overhauser Effect): NOESY or ROESY experiments provide information about the spatial proximity of protons, which is vital for confirming stereochemistry and the relative orientation of substituent groups. mdpi.comresearchgate.netclockss.org

Proton (1H) and Carbon (13C) NMR for Positional Assignment and Structural Confirmation

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis and Functional Group Identification

Vibrational spectroscopy probes the molecular vibrations of a compound, offering a fingerprint that is characteristic of its structure and functional groups.

Infrared (IR) Spectroscopy: The IR spectrum of naphthyridine derivatives displays characteristic absorption bands. For instance, C=N and C=C stretching vibrations within the aromatic rings are typically observed in the 1610-1450 cm⁻¹ region. rsc.org C-H stretching vibrations of the aromatic rings and the methyl group appear above 3000 cm⁻¹ and in the 2950-2850 cm⁻¹ range, respectively. mdpi.comrsc.org The presence and position of other functional groups in derivatives will give rise to their own characteristic bands, such as the strong C=O stretch around 1725 cm⁻¹ in carbonyl-containing analogues. vulcanchem.com

Raman Spectroscopy: FT-Raman spectroscopy complements IR by providing information on non-polar bonds and symmetric vibrations. A combined analysis of both IR and Raman spectra, often supported by density functional theory (DFT) calculations, allows for a comprehensive assignment of the vibrational modes of the molecule, including in-plane and out-of-plane bending vibrations. worldscientific.com

| Vibrational Mode | Frequency Range (cm⁻¹) | Reference |

|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | rsc.orgcdnsciencepub.com |

| Aliphatic C-H Stretch (Methyl) | 2995 - 2850 | mdpi.comrsc.org |

| C=N/C=C Ring Stretching | 1610 - 1450 | rsc.orgvulcanchem.com |

| C-H Bending | 1400 - 1000 | mdpi.com |

| Ring Bending/Deformation | Below 1000 | mdpi.com |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy is used to study the electronic transitions within a molecule. The 1,6-naphthyridine core is a chromophore that absorbs UV radiation, leading to π → π* and n → π* transitions. The UV spectrum of 2,6-naphthyridine (B1209661), a closely related isomer, shows a very strong absorption band around 207 nm (log ε 4.79), with other characteristic bands at higher wavelengths. cdnsciencepub.com The position and intensity of these absorption bands are sensitive to the substitution pattern on the naphthyridine rings and the solvent used. mdpi.com This technique is valuable for confirming the nature of the conjugated system.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful tool for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can provide the exact mass with high precision, allowing for the unambiguous determination of the molecular formula. rsc.orgmdpi.com

For 7-Methyl-1,6-naphthyridine (C₉H₈N₂), the molecular ion peak [M]⁺ would be expected at an m/z corresponding to its molecular weight (144.07). In electrospray ionization (ESI), the protonated molecule [M+H]⁺ is often observed. mdpi.comrsc.org The fragmentation pattern observed in the mass spectrum provides additional structural information. Common fragmentation pathways for aromatic nitrogen heterocycles involve the loss of small, stable molecules like HCN or radicals, which can help in confirming the structure. umich.edu

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography provides the most definitive structural elucidation by mapping the precise three-dimensional arrangement of atoms in a single crystal. This technique yields accurate data on bond lengths, bond angles, and intermolecular interactions in the solid state. mdpi.com

High-Resolution Rotational Spectroscopy (e.g., Microwave and Far-Infrared)aip.org

High-resolution rotational spectroscopy, encompassing techniques like microwave (MW) and far-infrared (FIR) spectroscopy, provides exceptionally precise information on the rotational energy levels of gas-phase molecules. From these spectra, highly accurate rotational constants, centrifugal distortion constants, and nuclear quadrupole coupling constants can be determined. This data allows for the precise structural determination of molecules, including bond lengths and angles, and offers insights into the electronic environment of specific nuclei.

While a dedicated high-resolution rotational spectroscopy study for 7-Methyl-1,6-naphthyridine was not found in the reviewed literature, extensive research has been conducted on the parent molecule, 1,6-naphthyridine. These findings offer a crucial baseline for understanding the structural and electronic properties of this class of compounds.

A comprehensive study combined Fourier transform microwave (FTMW) spectroscopy with synchrotron-based far-infrared (FIR) spectroscopy to analyze the rotational spectrum of 1,6-naphthyridine. nih.gov The pure rotational spectrum, observed in the microwave region, revealed a complex hyperfine structure arising from the two nitrogen nuclei (I=1). nih.gov Analysis of these spectra yielded a highly accurate set of ground state rotational constants and a full set of centrifugal distortion constants. nih.gov The presence of the two nitrogen atoms required the inclusion of nuclear-quadrupole hyperfine coupling in the analysis, providing insight into the electric field gradient at the nitrogen nuclei. nih.gov

The precise ground state constants derived from the microwave data were instrumental in the analysis of the more complex, high-resolution far-infrared spectra. nih.gov Specifically, two intense vibrational modes, ν₃₈ and ν₃₄, were analyzed, yielding rotational constants for these excited vibrational states. nih.gov The excellent agreement between the experimental data and advanced anharmonic density functional theory (DFT) calculations underscores the reliability of the determined parameters. nih.gov

The spectroscopic constants determined for the ground vibrational state of 1,6-naphthyridine are presented in the table below.

Interactive Data Table: Spectroscopic Constants for 1,6-Naphthyridine (Ground State)

| Parameter | Description | Value | Unit |

| A | Rotational Constant | 2883.33316(22) | MHz |

| B | Rotational Constant | 1481.33230(21) | MHz |

| C | Rotational Constant | 980.20811(16) | MHz |

| ΔJ | Centrifugal Distortion Constant | 0.1228(42) | kHz |

| ΔJK | Centrifugal Distortion Constant | -0.470(13) | kHz |

| ΔK | Centrifugal Distortion Constant | 1.096(50) | kHz |

| δJ | Centrifugal Distortion Constant | 0.0315(26) | kHz |

| δK | Centrifugal Distortion Constant | -0.169(30) | kHz |

| χaa (N1) | Nuclear Quadrupole Coupling Constant | -1.979(11) | MHz |

| χbb (N1) | Nuclear Quadrupole Coupling Constant | -1.637(13) | MHz |

| χaa (N6) | Nuclear Quadrupole Coupling Constant | -2.713(10) | MHz |

| χbb (N6) | Nuclear Quadrupole Coupling Constant | 0.354(12) | MHz |

Data sourced from Gruet et al. (2014). nih.gov Values in parentheses represent the uncertainty in the last digits.

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic properties of molecules. Functionals like B3LYP and M06-2X, paired with basis sets such as 6-311++G(d,p), are commonly employed to predict molecular geometries, electronic structures, and reactivity parameters. researchgate.netresearchgate.net

The electronic properties of the 1,6-naphthyridine (B1220473) system have been investigated using DFT. The arrangement of the two nitrogen atoms in the bicyclic framework governs the distribution of electron density and the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

According to Frontier Molecular Orbital (FMO) theory, the HOMO acts as an electron donor, and the LUMO acts as an electron acceptor. researchgate.net The energy difference between these orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability; a smaller gap suggests higher reactivity. researchgate.net

A comparative DFT study on diazanaphthalenes (DAN) using the B3LYP/6–311++G(d,p) level of theory provides key electronic data for the parent 1,6-naphthyridine. nih.gov The calculations show a HOMO-LUMO gap of 4.87 eV for 1,6-DAN, indicating high stability. nih.gov The study also calculated other electronic properties, which are summarized in the table below. nih.gov

| Property | Value |

|---|---|

| HOMO Energy | -6.64 eV |

| LUMO Energy | -1.77 eV |

| Energy Gap (LUMO-HOMO) | 4.87 eV |

| Ionization Potential (IP) | 6.64 eV |

| Electron Affinity (EA) | 1.77 eV |

| Electronegativity (χ) | 4.21 |

| Chemical Hardness (η) | 2.44 |

| Chemical Softness (S) | 0.20 |

| Electrophilicity Index (ω) | 3.63 |

Table 1: Calculated electronic properties of 1,6-Naphthyridine at the B3LYP/6–311++G(d,p) level of theory. Data sourced from Ng, et al. (2021). nih.gov

The introduction of a methyl group at the C7 position is expected to act as a weak electron-donating group, which would slightly raise the HOMO energy and potentially decrease the HOMO-LUMO gap, thereby increasing the reactivity of the molecule compared to the unsubstituted parent compound.

The 1,6-naphthyridine core is an aromatic, planar bicyclic system. High-resolution spectroscopic studies combined with DFT calculations have been used to determine its precise molecular geometry. chemrxiv.org While specific bond lengths and angles for 7-Methyl-1,6-naphthyridine are not available, calculations on the parent 1,6-naphthyridine confirm its planarity. The methyl group attached to the C7 position introduces a new degree of freedom: rotation around the C7-C(methyl) single bond.

In related, more complex systems like 1,2,3,4-tetrahydrobenzo[b] researchgate.netrsc.orgnaphthyridine derivatives, the presence of substituents has been shown to lead to equilibrating rotamers, which can be observed through advanced NMR techniques like 1D NOESY. nih.gov This highlights that while the core ring system is rigid, substituents can introduce conformational dynamics.

Proton affinity (PA) is the negative of the enthalpy change for the gas-phase protonation of a molecule, serving as a measure of its intrinsic basicity. nih.gov The basicity of naphthyridines is determined by the position of the two nitrogen atoms and the availability of their lone pairs.

Direct computational studies on the proton affinity of 1,6-naphthyridine are scarce. However, studies on related isomers and derivatives provide a basis for understanding its likely behavior. For instance, DFT calculations have been performed on aaptamine (B1664758) derivatives, which contain a more complex benzo[de] researchgate.netrsc.orgnaphthyridine core, demonstrating the feasibility of such theoretical analyses. chemrxiv.org

Comparisons with other isomers are instructive. DFT calculations indicate that 1,8-naphthyridine (B1210474) is more basic than pyridine (B92270) in the gas phase. researchgate.net In contrast, studies on 1,5-naphthyridine (B1222797) suggest that charge delocalization weakens the mutual effects of the nitrogen atoms, leading to a decrease in proton affinity compared to single-ring heterocycles. researchgate.net For 1,6-naphthyridine, protonation would occur at one of the nitrogen atoms. The relative basicity of N1 versus N6 would depend on the electronic stabilization of the resulting cation. The presence of a methyl group at C7, adjacent to N6, would likely increase the basicity at the N6 position through an electron-donating inductive effect.

| Compound | Proton Affinity (PA) (kJ/mol) | Computational Method |

|---|---|---|

| 1,8-Bis(dimethylamino)naphthalene (DMAN) | ~1031 | DFT/B3LYP/6-31+G(d,p) |

| Aaptamine Derivative (C1) | ~246.5 kcal/mol (~1031 kJ/mol) | DFT/M05-2X/6-311++G(d,p) |

| Amine-substituted adamantane (B196018) (6) | 261.0 kcal/mol (~1092 kJ/mol) | B3LYP/6-311+G(d,p) |

Table 2: Calculated gas-phase proton affinities for selected nitrogen bases, including a complex 1,6-naphthyridine derivative, for comparison. Data sourced from multiple computational studies. chemrxiv.orgresearchgate.netresearchgate.net

Conformational Analysis and Molecular Geometry

Ab Initio Methods and Quantum Chemical Calculations

Ab initio methods are quantum chemical calculations that rely on first principles without the use of empirical parameters. These methods, such as Møller–Plesset perturbation theory (MP2) and coupled-cluster (CC) theory, are often used for high-accuracy calculations of intermolecular interactions, though they are more computationally demanding than DFT.

As a planar aromatic system, the 1,6-naphthyridine ring is capable of engaging in π-π stacking interactions, which are crucial non-covalent forces in supramolecular chemistry and biological systems. These interactions can occur in various geometries, most commonly sandwich or slipped-parallel arrangements.

The strength of these interactions is influenced by electrostatic and dispersion forces. A computational study on the aromaticity and stacking ability of diazanaphthalenes found that 1,6-naphthyridine has a moderate π-stacking capability, ranking below the 1,7-, 1,8-, and 1,5-isomers but above the 1,4- and 1,2-isomers. nih.gov Natural Bond Orbital (NBO) analysis within the same study revealed significant stabilization energies from π–π interactions between the rings, quantifying the electronic component of these forces. nih.gov The presence of a methyl group on the ring would sterically and electronically modulate these stacking interactions.

Computational methods are valuable for exploring the thermodynamics (relative stability of products and reactants) and kinetics (activation energies of transition states) of chemical reactions.

For the 1,6-naphthyridine scaffold, such studies have been performed on complex derivatives. For example, the amine-imine tautomerization in a substituted 1,4-dihydro-1,6-naphthyridine (B594934) was studied using DFT. researchgate.net The calculations revealed that the amine tautomer is thermodynamically more stable than the imine forms in various solvents. researchgate.net The study also calculated the equilibrium and rate constants for the tautomerism reactions, providing a kinetic profile of the isomerization process. researchgate.net

Mechanistic pathways have also been explored. The reaction of 1,2,3,4-tetrahydrobenzo[b] researchgate.netrsc.orgnaphthyridines with activated alkynes was investigated, with computational analysis helping to propose a mechanism involving intermediates formed via a Stevens rearrangement. mdpi.com These examples demonstrate how theoretical calculations can elucidate the stability and reaction kinetics of systems containing the 1,6-naphthyridine core.

Table of Mentioned Compounds

| Compound Name |

|---|

| 7-Methyl-1,6-naphthyridine |

| 1,6-Naphthyridine |

| 1,5-Naphthyridine |

| 1,7-Naphthyridine |

| 1,8-Naphthyridine |

| 1,2-Naphthyridine |

| 1,4-Naphthyridine |

| Pyridine |

| 1,2,3,4-Tetrahydrobenzo[b] researchgate.netrsc.orgnaphthyridine |

| 1,8-Bis(dimethylamino)naphthalene |

| Aaptamine |

| 5-Amino-7-(pyrrolidin-1-yl)-2,4,4-trimethyl-1,4-dihydro-1,6-naphthyridine-8-carbonitrile |

Stacking Interactions and Intermolecular Forces

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties and Electronic Absorption Spectra

Time-Dependent Density Functional Theory (TD-DFT) is a widely used quantum chemical method for calculating the properties of molecules in their electronically excited states. rsc.orgresearchgate.net This approach is particularly valuable for predicting and interpreting electronic absorption spectra (UV-Vis spectra), providing insights into the electronic transitions that occur when a molecule absorbs light. nih.gov

For derivatives of the 1,6-naphthyridine scaffold, TD-DFT calculations have been successfully employed to analyze their electronic properties. In a study of the complex fused derivative 5-methyl-8H-benzo[h]chromeno[2,3-b] nih.govnih.govnaphthyridine-6(5H),8-dione (MBCND), TD-DFT calculations were performed to assign the bands observed in its experimental UV-Vis spectrum, showing a good correlation between the calculated and measured transition energies. researchgate.net Similarly, theoretical studies on other substituted 1,6-naphthyridinones have utilized TD-DFT to understand their UV-Vis absorption properties. mdpi.com For a series of 1H-1,2,3-triazolyl-1,6-naphthyridin-7(6H)-ones, the maximum absorption wavelengths, which range from 320 to 386 nm, have been assigned to π→π* transitions within the lactim form of the molecule. mdpi.com

These studies demonstrate that TD-DFT is a reliable tool for predicting the electronic spectra of 1,6-naphthyridine derivatives. The calculations can reveal how different substituents and solvent environments influence the absorption wavelengths by altering the energies of the frontier molecular orbitals (HOMO and LUMO) involved in the electronic transitions. nih.gov

Molecular Dynamics Simulations and Intermolecular Interactions

Molecular dynamics (MD) simulations offer a computational microscope to observe the time-dependent behavior of molecules, revealing crucial information about their conformational flexibility and interactions with their environment, such as solvent molecules or biological macromolecules.

MD simulations have been applied to investigate how naphthyridine derivatives interact with biological targets. In one study, a 100-nanosecond MD simulation was used to analyze the stability of a complex formed between a naphthyridine derivative and the Staphylococcus aureus enzyme dehydrosqualene synthase (CrtM). The simulation revealed that the interaction was stable over time and predominantly driven by hydrophobic interactions with specific amino acid residues in the enzyme's active site, including Phe22, Tyr41, and various valine and leucine (B10760876) residues. Although the primary hit compound was a 1,5-naphthyridine, the study's library included 1,6-naphthyridine derivatives, highlighting the applicability of the method to this scaffold.

Other studies have used MD simulations to explore the conformational landscape of naphthyridine systems or to confirm that a ligand can bind stably to its target without causing significant disruption to the protein's secondary structure. For the 1,6-naphthyridine scaffold, understanding the specific intermolecular interactions—such as hydrogen bonding involving the ring nitrogen atoms and hydrophobic interactions—is key to designing molecules with desired binding properties.

Quantitative Structure-Activity Relationship (QSAR) Modeling of Structural Features

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. This method is instrumental in identifying the key structural features that determine a molecule's potency, guiding the design of more effective analogs.

For the 1,6-naphthyridine core, three-dimensional QSAR (3D-QSAR) studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been conducted to understand their potential as enzyme inhibitors. nih.gov In a study of 1,6-naphthyridine analogs as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), 3D-QSAR models were developed and validated. nih.gov The CoMSIA model, in particular, showed good statistical significance. nih.gov The contour maps generated from these models revealed that bulky substituents at the second position of the 1,6-naphthyridine ring were favorable for high inhibitory activity, whereas a small amino group (-NH2) at the same position resulted in significantly lower efficacy. nih.gov

Another QSAR study on various naphthyridine derivatives identified the methyl group at the C-7 position as a feature that enhances cytotoxic activity against several human cancer cell lines. researchgate.net This finding is directly relevant to 7-Methyl-1,6-naphthyridine, suggesting that the methyl group at this specific position is a beneficial structural feature for certain biological activities. researchgate.net The models indicated that methyl substitution at the C-6 or C-7 positions was generally more favorable for activity than substitution at the C-5 position. researchgate.net

Advanced Research Applications and Structure Activity Relationships Sar in Chemical Biology

1,6-Naphthyridine (B1220473) Scaffolds as Privileged Heterocycles in Medicinal Chemistry Research

The 1,6-naphthyridine core is recognized as a "privileged scaffold" in medicinal chemistry. researchgate.netresearchgate.net This designation stems from its recurring presence in a multitude of biologically active compounds that interact with a diverse range of physiological targets. researchgate.netmdpi.com The unique arrangement of nitrogen atoms within the fused pyridine (B92270) rings provides a versatile framework for the design of ligands that can engage with various receptors and enzymes. mdpi.comrsc.org The structural and electronic properties of the 1,6-naphthyridine system allow for the introduction of a wide array of substituents, enabling fine-tuning of the molecule's pharmacological profile. mdpi.comacs.org This adaptability has led to the development of 1,6-naphthyridine derivatives with applications as anticancer, antiviral, and kinase inhibiting agents. researchgate.netacs.org

The concept of privileged structures, introduced in the late 1980s, highlights heterocyclic systems like quinoline (B57606), benzimidazole, and piperazine, which are frequently found in established drugs. mdpi.com The 1,6-naphthyridine scaffold fits this description, serving as a foundational structure for creating libraries of compounds for drug discovery. mdpi.comacs.org Its utility is further underscored by its presence in natural products with significant biological activities, such as the antibacterial compound 1-methoxy-4,5,9,10-tetrahydropyrido researchgate.netacs.orginnovareacademics.inresearchgate.netacs.orgnaphthyridine-6(8H)-one and the antineoplastic marine sponge isolate aaptamine (B1664758). researchgate.net

Scaffold Design and Modification for Molecular Target Interaction Studies

Strategic Substitution Pattern Analysis (N1, C3, C4, C5, C7, C8 positions of 1,6-naphthyridin-2(1H)-ones)

The strategic placement of substituents on the 1,6-naphthyridin-2(1H)-one scaffold is crucial for modulating biological activity and selectivity. mdpi.comresearchgate.net A comprehensive analysis of the substitution patterns at various positions reveals distinct trends for different biological targets. mdpi.com

For 1,6-naphthyridin-2(1H)-ones with a C3-C4 single bond , the substitution pattern is quite diverse. mdpi.com A significant portion (32.37%) of these compounds features at least one substituent at the C3 position with a methylene (B1212753) group at C4. mdpi.com Conversely, only a small fraction (0.85%) has a substituent at C4 and a methylene at C3. mdpi.com This highlights the importance of the C3 position for introducing diversity. mdpi.com

In the case of 1,6-naphthyridin-2(1H)-ones with a C3-C4 double bond , the substitution landscape shifts. mdpi.com The percentage of structures unsubstituted at the C8 position is high at 78.52%, while carbon substituents at this position account for 20.15% of the compounds. mdpi.com

The N1 position is another critical point for modification. For instance, in a series of c-Met kinase inhibitors based on a 1H-imidazo[4,5-h] researchgate.netacs.orgnaphthyridin-2(3H)-one core, an N-1 alkyl substituent with a terminal free amino group was found to be essential for potent inhibition. rsc.org

The C5 and C7 positions are also frequently targeted for modification to enhance potency and selectivity. In the development of CDK8/19 inhibitors, the introduction of an amino substituent at the C5 position of the 1,6-naphthyridine scaffold successfully mitigated rapid metabolism by aldehyde oxidase. acs.orgresearchgate.net Similarly, for c-Src inhibitors, 1,6-naphthyridin-2(1H)-one analogs with basic aliphatic side chains at the C7 position were the most potent. nih.gov

| Position | Substitution Type | Significance in 1,6-Naphthyridin-2(1H)-ones | Biological Target Context |

|---|---|---|---|

| N1 | Alkyl groups, often with terminal amines | Crucial for interaction with the kinase hinge region. | c-Met kinase inhibitors rsc.org |

| C3 | Aryl groups (e.g., 2,6-dichlorophenyl) | Important for achieving selectivity and potency. | c-Src kinase inhibitors nih.gov |

| C4 | Varied, often part of a saturated ring | Influences the overall conformation and solubility. | General scaffold diversity mdpi.com |

| C5 | Amino groups | Blocks metabolic pathways, improving pharmacokinetic properties. | CDK8/19 inhibitors acs.orgresearchgate.net |

| C7 | Basic aliphatic chains, aromatic amines | Key for achieving high potency. | c-Src kinase inhibitors nih.gov |

| C8 | Often unsubstituted, but carbon substituents are tolerated | Modifications can influence selectivity. | General scaffold diversity mdpi.com |

Exploration of Isosteres and Bioisosteres within the 1,6-Naphthyridine Framework

Isosteric and bioisosteric replacements are fundamental strategies in medicinal chemistry to optimize the physicochemical and pharmacological properties of a lead compound. nih.gov Within the 1,6-naphthyridine framework, this approach has been successfully employed to enhance potency, selectivity, and metabolic stability.

A notable example is the development of CDK8/19 inhibitors, where the 1,6-naphthyridine scaffold itself was explored as a bioisosteric replacement for a 3,4,5-trisubstituted pyridine. acs.org This "scaffold hopping" led to the discovery of potent 2,8-disubstituted-1,6-naphthyridines. acs.org Further exploration within this series involved the introduction of various heterocycles as amide isosteres at the C-2 position. acs.org While pyrazoles led to a significant drop in potency, an N-methylimidazole restored CDK8 affinity. acs.org

In the context of HIV-1 integrase inhibitors, the 1,6-naphthyridine chemotype was studied alongside pyrido[1,2-a]pyrimidines, where different azole rings served as amide surrogates. nih.gov Interestingly, while a thiazole (B1198619) was optimal in the pyrido[1,2-a]pyrimidine (B8458354) series, a 1,3,4-oxadiazole (B1194373) proved to be the most effective amide surrogate for the 1,6-naphthyridine framework, highlighting subtle but critical differences in the binding modes of the two scaffolds. nih.gov

The exploration of isosteres extends to the core naphthyridine structure itself. In a study of kinase inhibitors, isomeric 1,8-naphthyridin-2(1H)-ones were synthesized to evaluate the contribution of the ring nitrogen atoms to inhibitory activity compared to the related pyrido[2,3-d]pyrimidin-7(8H)-ones. nih.gov The results showed that the 1,6-naphthyridin-2(1H)-ones had broadly similar activity to the pyrido[2,3-d]pyrimidin-7(8H)-ones, whereas the 1,8-naphthyridin-2(1H)-ones were significantly less potent. nih.gov This suggests that the nitrogen at the 1-position of the pyrido[2,3-d]pyrimidine (B1209978) is not essential for binding, while the nitrogen at the 3-position is mandatory. nih.gov

| Original Moiety | Isosteric/Bioisosteric Replacement | Scaffold | Target | Outcome |

|---|---|---|---|---|

| 3,4,5-Trisubstituted Pyridine | 1,6-Naphthyridine | Core Scaffold | CDK8/19 | Led to potent dual inhibitors. acs.org |

| Amide | N-Methylimidazole | 2,8-Disubstituted-1,6-naphthyridine | CDK8/19 | Restored CDK8 affinity. acs.org |

| Amide | 1,3,4-Oxadiazole | 1,6-Naphthyridine | HIV-1 Integrase | Most effective amide surrogate in this series. nih.gov |

| Pyrido[2,3-d]pyrimidin-7(8H)-one | 1,8-Naphthyridin-2(1H)-one | Core Scaffold | c-Src | Significantly lower potency, indicating the importance of nitrogen placement. nih.gov |

Mechanistic Investigations of Biological Target Engagement

Enzyme Inhibition Mechanisms (e.g., c-Met kinase, CDK8/19, DNA gyrase, MAO-B)

The 1,6-naphthyridine scaffold has been incorporated into inhibitors of a variety of enzymes, with mechanistic studies revealing key interactions that drive their potency and selectivity.

c-Met Kinase: A series of 1H-imidazo[4,5-h] researchgate.netacs.orgnaphthyridin-2(3H)-one derivatives were identified as a new class of c-Met kinase inhibitors. rsc.org Structure-activity relationship (SAR) studies indicated that a tricyclic core, an N-1 alkyl substituent with a terminal free amino group, and a hydrophobic substituted benzyl (B1604629) group at the N-3 position were crucial for effective inhibition. rsc.org Further optimization led to the discovery of novel imidazopyridine-based inhibitors with nanomolar activity, achieved by truncating the imidazonaphthyridinone core and incorporating an N-phenyl cyclopropane-1,1-dicarboxamide pharmacophore. nih.gov

CDK8/19: Scaffold hopping from a 3,4,5-trisubstituted pyridine led to the discovery of 2,8-disubstituted-1,6-naphthyridines as potent dual CDK8/19 inhibitors. acs.org X-ray crystallography confirmed a Type I binding mode, with key interactions involving the hinge region (Ala100), the gatekeeper residue (Phe97), and the catalytic residue (Lys52). acs.org The N-1 nitrogen of the 1,6-naphthyridine scaffold was found not to interact directly with the protein. acs.org

DNA Gyrase: While much of the research on naphthyridine-based DNA gyrase inhibitors has focused on the 1,8-naphthyridine (B1210474) isomer, as seen in nalidixic acid and its analogs, the general mechanism involves blocking bacterial DNA replication by binding to the DNA gyrase enzyme. innovareacademics.innih.govmdpi.com Some 7-methyl-1,8-naphthyridinone derivatives have shown inhibitory effects against DNA gyrase. nih.gov The structural similarity of naphthyridines to fluoroquinolones suggests a similar mechanism of action, which involves the inhibition of topoisomerase enzymes. mdpi.com

MAO-B: Derivatives of 2-alkyl-10-chloro-1,2,3,4-tetrahydrobenzo[b] researchgate.netacs.orgnaphthyridines have been identified as monoamine oxidase B (MAO-B) inhibitors. scilit.com The most potent compounds in this series, such as the 1-(2-(4-fluorophenyl)ethynyl) analog, exhibited IC50 values in the low micromolar range. scilit.com The proposed mechanism for propargylamine-based MAO inhibitors, which share structural features with some of the tested compounds, involves the formation of an adduct with the FAD cofactor of the enzyme. acs.org

| Enzyme Target | 1,6-Naphthyridine Derivative Class | Key Mechanistic Insights |

|---|---|---|

| c-Met Kinase | 1H-Imidazo[4,5-h] researchgate.netacs.orgnaphthyridin-2(3H)-ones | Requires a specific substitution pattern at N1 and N3 for effective inhibition. rsc.org |

| CDK8/19 | 2,8-Disubstituted-1,6-naphthyridines | Type I binding mode with key interactions at the hinge, gatekeeper, and catalytic residues. acs.org |

| DNA Gyrase | (Primarily 1,8-naphthyridine derivatives) | Inhibition of bacterial DNA replication through binding to the enzyme. nih.govmdpi.com |

| MAO-B | Tetrahydrobenzo[b] researchgate.netacs.orgnaphthyridines | Inhibition in the low micromolar range, likely involving interaction with the FAD cofactor. scilit.com |

DNA Binding Modes and Photosensitization

Certain 1,6-naphthyridine derivatives have been shown to interact with DNA and act as photosensitizers. Dibenzo[b,h] researchgate.netacs.orgnaphthyridinium triflates exhibit strong fluorescence, and their fluorescence intensity changes upon intercalation into double-stranded DNA. rsc.org This property makes them useful as fluorescent probes for studying DNA.

Furthermore, 2-amino-7-methyl-1,8-naphthyridine has been identified as a DNA-binding photosensitizer, although this is an isomer of the primary compound of interest. tandfonline.com More directly relevant, researchgate.netacs.orginnovareacademics.intriazolo[4,5-h] researchgate.netacs.orgnaphthyridines have been reported as promising photosensitizing agents. mdpi.com These compounds, upon irradiation, can generate reactive oxygen species that can lead to cellular damage, a property that can be exploited in photodynamic therapy. The planar structure of the naphthyridine core is well-suited for intercalating between the base pairs of DNA, which is a common binding mode for such molecules. rsc.org

Receptor Ligand Interactions

The 1,6-naphthyridine scaffold serves as a core structure for designing potent and selective ligands for various biological receptors. Research into its derivatives has provided detailed insights into the specific molecular interactions that govern binding affinity and selectivity. A notable area of investigation has been the development of 1,6-naphthyridine-based inhibitors for Cyclin-Dependent Kinase 8 (CDK8), a key regulator of gene transcription.

In one such study, a series of 2,8-disubstituted-1,6-naphthyridines were designed and synthesized to target the ATP binding site of CDK8. nih.gov X-ray crystallography of a potent compound from this series, compound 7 , in complex with CDK8 and cyclin C revealed the precise binding mode. The N-6 nitrogen of the 1,6-naphthyridine core forms a critical hydrogen bond with the backbone NH of the hinge residue Ala100 in the kinase. nih.gov

Further interactions that stabilize the ligand-receptor complex include the C2-amide carbonyl of the ligand interacting with Lys52, and the C-8 phenyl substituent forming a pi-cation interaction with Arg356. nih.gov This binding orientation confirmed the design strategy, which aimed to mimic the interactions of previously known inhibitors while utilizing the rigid 1,6-naphthyridine scaffold. nih.gov

The structure-activity relationship (SAR) studies highlighted the importance of substituents at various positions. For instance, incorporating optimal substituents at the C-8 position, which had proven effective in other inhibitor series, led to potent CDK8 affinity. nih.gov The combination of a methylpyrazolylphenyl group at C-8 and a methyl amide at C-2 resulted in a compound with potent CDK8 affinity and corresponding inhibition of WNT signaling. nih.gov However, this compound and similar analogs showed metabolic instability. The introduction of an N-methyl or NH sultam at the C-8 position successfully improved metabolic stability while maintaining high potency. nih.gov

Interestingly, the N-1 nitrogen of the 1,6-napthyridine scaffold does not appear to interact directly with the protein, which prompted investigation into corresponding isoquinoline (B145761) analogues where the N-1 is replaced by a carbon atom. nih.gov These studies confirmed that the isoquinoline scaffold could also yield potent inhibitors, and similar SAR trends were observed between the 1,6-naphthyridine and isoquinoline series. nih.gov

SAR of 2,8-Disubstituted 1,6-Naphthyridine Derivatives as CDK8 Inhibitors

| Compound | Substituent at C-2 | Substituent at C-8 | Key Research Finding | Reference |

|---|---|---|---|---|

| 4 | Methyl amide | Methylpyrazolylphenyl | Potent CDK8 affinity but metabolically unstable. | nih.gov |

| 5 | Methyl amide | Methylindazole | Potent but metabolically unstable. | nih.gov |

| 6 | Methyl amide | Methylindazole (isomer of 5) | Potent but metabolically unstable. | nih.gov |

| 7 | Methyl amide | N-methyl sultam | Maintained potency with improved metabolic stability. Crystal structure solved. | nih.gov |

| 8 | Methyl amide | NH sultam | Maintained potency with improved metabolic stability. | nih.gov |

Applications in Functional Material Science

The unique electronic and structural properties of the 1,6-naphthyridine core have made it a subject of interest in the field of functional material science.

Organic Hydrogen Carrier Properties

Liquid Organic Hydrogen Carriers (LOHCs) are organic compounds that can store and transport hydrogen through reversible hydrogenation and dehydrogenation cycles. uniovi.esrsc.org This technology is considered a promising avenue for a hydrogen-based economy. rsc.orgmdpi.com N-heterocyclic aromatic compounds are a class of molecules actively investigated for this purpose, as the introduction of nitrogen atoms into an aromatic system can lower the energy required for dehydrogenation compared to their carbocyclic analogues. nih.govsemanticscholar.org

While various N-heterocycles like N-ethylcarbazole, quinolines, and other naphthyridine isomers (e.g., 1,5-naphthyridine (B1222797) and 1,8-naphthyridine) have been studied as potential LOHCs, there is a lack of specific research in the scientific literature on 7-Methyl-1,6-naphthyridine or the 1,6-naphthyridine scaffold for this application. mdpi.comsciengine.com For example, research has shown that 2,6-dimethyldecahydro-1,5-naphthyridine can be reversibly dehydrogenated, achieving a respectable reversible hydrogen capacity. sciengine.com However, similar studies for the 1,6-isomer have not been reported.

Development of Functional Materials for Electronics

The 1,6-naphthyridine scaffold and its derivatives have been reported to possess electronic properties of interest for materials science, although no practical applications have been realized to date. acs.org The rigid, planar structure and the presence of two nitrogen atoms create a unique electronic distribution, making the system an attractive target for computational and experimental studies. aip.org

Research in this area includes high-resolution spectroscopic investigations to accurately determine the molecule's fundamental physical properties. aip.org Studies combining microwave and far-infrared spectroscopy have provided a very accurate set of ground state rotational constants and insights into the vibrational modes of 1,6-naphthyridine. aip.org Such fundamental data are crucial for understanding the electronic structure and for the theoretical modeling of new functional materials. The optical properties of 1,6-naphthyridine derivatives are also considered valuable for potential applications in materials science. The categorization of some naphthyridine derivatives as "Electronic Chemicals" by suppliers further suggests their potential use as building blocks for functional materials. dakenchem.com

Potential Applications of 1,6-Naphthyridine in Electronics

| Area of Interest | Rationale | Reference |

|---|---|---|

| General Electronic Properties | The scaffold has been noted for potential electronic applications, though none are yet practical. | acs.org |

| Optical Materials | Derivatives possess optical properties valuable for materials science. | |

| Fundamental Research | High-resolution spectroscopic studies provide accurate data on rotational energy levels, crucial for designing new materials. | aip.org |

| Material Building Blocks | Listed by some chemical suppliers for use in electronic chemicals or small molecule semiconductors. | dakenchem.com |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 7-Methyl-1,6-naphthyridine, and how can reaction conditions be optimized?

- Methodology :

- Route 1 : Use 1-methyl-4-piperidone derivatives with 2-cyanothioacetamide and aldehydes under Na₂S₂O₃/Et₃N catalysis in ethanol (reflux, 30 min) to form tetrahydro-1,6-naphthyridine intermediates. Subsequent dehydrogenation or dealkylation (e.g., Pd/C, H₂ in acetic acid) yields the target compound .

- Route 2 : Condensation of 2,4-piperidinediones with methyl 3-aminovalerate and aldehydes in methanol (reflux, 7 hours) produces methyl-substituted intermediates, followed by cyclization .

- Optimization : Adjust solvent polarity (e.g., THF vs. MeOH) and catalyst loading to improve yields (e.g., 64% reported for similar syntheses) .

Q. Which analytical techniques are most effective for characterizing 7-Methyl-1,6-naphthyridine and its derivatives?

- Methodology :

- NMR Spectroscopy : ¹H/¹³C NMR resolves methyl group positioning and ring saturation (e.g., tetrahydro vs. aromatic forms) .

- Mass Spectrometry (HRMS) : Confirms molecular weight (C₉H₁₀N₂, MW: 158.07 g/mol) and fragmentation patterns .

- HPLC-PDA : Purity analysis using reverse-phase C18 columns with acetonitrile/water gradients .

Q. How can halogenation of 7-Methyl-1,6-naphthyridine be achieved without forming undesired byproducts?

- Methodology :

- Bromination : Use Br₂ in CCl₄ (reflux, 1 hour) with pyridine to suppress dibromination. Selectivity for 3-bromo or 8-bromo derivatives depends on solvent polarity .

- Chlorination : POCl₃ with FeCl₃ catalysis under reflux (110°C, 4 hours) targets the 3-position .

Advanced Research Questions

Q. What mechanistic insights explain resistance profiles of naphthyridine-based enzyme inhibitors (e.g., HIV integrase)?

- Methodology :

- Structural Analysis : Co-crystallization of 8-hydroxy-1,6-naphthyridine derivatives (e.g., L-870,810) with HIV integrase reveals binding at the active site, with mutations (e.g., integrase residues 72, 121) disrupting interactions .

- Resistance Profiling : Compare IC₅₀ values against wild-type vs. mutant enzymes (e.g., L-870,810 IC₅₀: 10 nM for wild-type; >100 nM for Q148H mutants) .

Q. How can computational modeling predict biological targets for 7-Methyl-1,6-naphthyridine derivatives?

- Methodology :

- Docking Studies : Use AutoDock Vina to simulate binding to c-Met kinase or integrase active sites. Validate with MD simulations (e.g., RMSD <2 Å over 100 ns) .

- QSAR Models : Correlate substituent electronegativity (e.g., nitro, bromo groups) with inhibitory activity (R² >0.85 for c-Met kinase) .

Q. What strategies resolve contradictions in catalytic efficiency data for naphthyridine-mediated reactions?

- Methodology :

- Kinetic Isotope Effects (KIE) : Compare to identify rate-determining steps (e.g., C-H activation vs. ligand substitution) .

- In Situ Spectroscopy : Monitor reaction intermediates via FTIR or Raman to detect competing pathways (e.g., bromination vs. oxidation in acetic acid) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.